molecular formula C8H8 B12057556 Styrene-beta-13C

Styrene-beta-13C

Cat. No.: B12057556
M. Wt: 105.14 g/mol
InChI Key: PPBRXRYQALVLMV-OUBTZVSYSA-N
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Description

Styrene-beta-13C: is a labeled compound where the beta carbon of the styrene molecule is enriched with the carbon-13 isotope. Styrene, also known as ethenylbenzene or vinylbenzene, is a colorless, oily liquid that is widely used in the production of polymers and resins. The carbon-13 isotope is a stable, non-radioactive isotope of carbon, which makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Styrene-beta-13C can be synthesized through the catalytic dehydration of ethylbenzene, where the beta carbon is specifically enriched with carbon-13. The reaction typically involves the use of a dehydrogenation catalyst such as iron oxide or potassium oxide at high temperatures (around 600-700°C) to facilitate the removal of hydrogen atoms from ethylbenzene, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The ethylbenzene feedstock is enriched with carbon-13, and the dehydrogenation reaction is carried out in large reactors with continuous monitoring and control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Styrene-beta-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Styrene oxide

    Polymerization: Polystyrene

    Substitution: Halogenated styrenes (e.g., chlorostyrene, bromostyrene)

Scientific Research Applications

Styrene-beta-13C has numerous applications in scientific research:

Mechanism of Action

The mechanism by which styrene-beta-13C exerts its effects is primarily through its incorporation into chemical and biological systems. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to study the molecular structure and interactions of styrene. In biological systems, this compound can be metabolized to form various intermediates, which can be traced to understand metabolic pathways and the fate of styrene in the body .

Comparison with Similar Compounds

Uniqueness: Styrene-beta-13C is unique due to the specific enrichment of the beta carbon with carbon-13, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This specific labeling allows for detailed studies of the beta carbon’s interactions and dynamics within the molecule, which is not possible with non-labeled or differently labeled styrene compounds .

Properties

Molecular Formula

C8H8

Molecular Weight

105.14 g/mol

IUPAC Name

(213C)ethenylbenzene

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1+1

InChI Key

PPBRXRYQALVLMV-OUBTZVSYSA-N

Isomeric SMILES

[13CH2]=CC1=CC=CC=C1

Canonical SMILES

C=CC1=CC=CC=C1

Origin of Product

United States

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